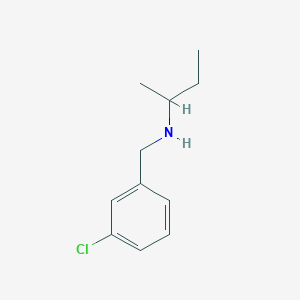

N-(3-Chlorobenzyl)-2-butanamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(3-chlorophenyl)methyl]butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN/c1-3-9(2)13-8-10-5-4-6-11(12)7-10/h4-7,9,13H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUOXRXNYHSXDSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405943 | |

| Record name | N-(3-CHLOROBENZYL)-2-BUTANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893590-34-6 | |

| Record name | N-(3-CHLOROBENZYL)-2-BUTANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Strategies for Analogs

Modern synthetic chemistry offers sophisticated techniques for the preparation of amine analogs, with a particular focus on controlling stereochemistry and building molecular diversity efficiently.

Biocatalysis has emerged as a powerful and environmentally benign tool for producing enantiomerically pure chiral amines, which are critical building blocks in pharmaceuticals. manchester.ac.uk Enzymes offer exceptional stereoselectivity under mild reaction conditions. semanticscholar.orgresearchgate.net For the synthesis of enantiopure N-(3-Chlorobenzyl)-2-butanamine, biocatalytic methods can be applied either through kinetic resolution of the racemic amine or through asymmetric synthesis.

Key enzyme classes applicable to this synthesis include:

Transaminases (ATAs): These enzymes can catalyze the transfer of an amino group from a donor molecule to a ketone. For example, an (R)- or (S)-selective transaminase could be used to convert 2-butanone (B6335102) into enantiopure (R)- or (S)-2-butanamine, which can then be used in a subsequent reductive amination step. mdpi.comacs.org

Imine Reductases (IREDs): IREDs catalyze the asymmetric reduction of pre-formed imines to chiral amines. manchester.ac.ukresearchgate.net An imine formed from 3-chlorobenzaldehyde (B42229) and 2-butanone (in the presence of ammonia) or a pre-formed imine from 3-chlorobenzaldehyde and 2-butanamine could be stereoselectively reduced by an appropriate IRED to yield a specific stereoisomer of the final product. manchester.ac.uk

Amine Dehydrogenases (AmDHs): These enzymes can catalyze the reductive amination of a ketone, using ammonia (B1221849) as the amine source to produce a chiral primary amine. mdpi.comacs.org

The use of these biocatalysts offers a direct route to high-enantiopurity amines, which is often difficult to achieve through traditional chemical methods without complex chiral auxiliaries or resolution steps. semanticscholar.org

| Enzyme Class | Reaction Type | Application to Synthesis |

|---|---|---|

| Transaminases (ATAs) | Asymmetric amination of ketones | Synthesis of enantiopure (R)- or (S)-2-butanamine from 2-butanone. mdpi.com |

| Imine Reductases (IREDs) | Asymmetric reduction of imines | Direct stereoselective reduction of the imine formed from 3-chlorobenzaldehyde and 2-butanamine. manchester.ac.uk |

| Amine Dehydrogenases (AmDHs) | Asymmetric reductive amination of ketones | Synthesis of enantiopure 2-butanamine from 2-butanone using ammonia. acs.org |

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. nih.gov MCRs are valued for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse molecules. nih.gov

While a direct MCR for this compound is not standard, related systems demonstrate the potential for synthesizing complex analogs. For example:

Ugi Reaction: The Ugi four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. This could be adapted to synthesize α-acylamino amide derivatives, where the core amine structure is assembled in a single step.

Petasis Reaction: The Petasis three-component reaction couples an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to produce substituted amines. organic-chemistry.org This could be used to create analogs with additional complexity.

Mannich Reaction: This three-component reaction involves an aldehyde, an amine, and a carbonyl compound containing an enolizable proton, leading to the formation of β-amino carbonyl compounds, known as Mannich bases.

These MCR approaches are particularly powerful in medicinal chemistry and drug discovery for creating libraries of analogs around a core scaffold for structure-activity relationship (SAR) studies. nih.gov

Chemical Reactivity and Derivatization

The chemical behavior of this compound is dictated by the interplay of its three primary functional components: the secondary amine, the benzylic methylene (B1212753) bridge, and the chlorinated aromatic ring. This structure allows for a variety of chemical transformations, enabling its use as a versatile intermediate in organic synthesis. The reactivity of the amine functionality, the potential for reductive transformations, and the possibility of substitution on the aromatic ring are key areas of its chemical profile.

The secondary amine group in this compound is susceptible to oxidation by various reagents, leading to several potential products. The specific outcome of the oxidation is highly dependent on the oxidant used and the reaction conditions.

Mild oxidation can convert the secondary amine into an imine. britannica.com For instance, reagents like manganese dioxide (MnO₂) can facilitate the removal of two hydrogen atoms to form the corresponding imine, N-(3-chlorobenzyl)-2-iminobutane. This transformation is a common reaction for secondary amines possessing an α-hydrogen on one of the alkyl substituents.

Stronger oxidizing agents, such as hydrogen peroxide (H₂O₂) or peroxy acids, typically add an oxygen atom to the nitrogen, which can lead to more complex reaction pathways for secondary amines. britannica.comlibretexts.org While tertiary amines readily form stable amine oxides, secondary amines can yield intermediates that may undergo further reactions. libretexts.org

Reaction with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid, converts secondary amines into N-nitroso compounds, also known as nitrosamines. britannica.commsu.edu This reaction is a characteristic test for secondary amines. In the case of this compound, this would result in the formation of N-nitroso-N-(3-chlorobenzyl)-2-butanamine. Some N-nitroso compounds are known to be potent carcinogens, a consideration in synthetic applications involving nitrous acid. britannica.com Similarly, reaction with nitric oxide (NO) in the presence of oxygen can also yield N-nitrosamines. pharm.or.jpjst.go.jp

The table below summarizes potential oxidation reactions of the amine functionality.

| Reagent | Product | Reaction Type |

| Manganese Dioxide (MnO₂) | N-(3-chlorobenzyl)-2-iminobutane | Imine Formation |

| Hydrogen Peroxide (H₂O₂) / Peroxy Acids | Complex mixture, potential for hydroxylamine (B1172632) intermediates | N-Oxidation |

| Nitrous Acid (HNO₂) | N-nitroso-N-(3-chlorobenzyl)-2-butanamine | N-Nitrosation |

This compound can undergo reduction at two primary sites: cleavage of the N-benzyl group and dechlorination of the aromatic ring.

Catalytic Hydrogenolysis (N-Debenzylation): The N-benzyl group is a common protecting group for amines because it can be readily cleaved by catalytic hydrogenolysis. This reaction involves the reduction of the carbon-nitrogen bond, liberating the parent amine and forming the corresponding toluene (B28343) derivative. For this compound, hydrogenolysis would yield 2-butanamine and 3-chlorotoluene. This process is typically carried out using a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), under a hydrogen atmosphere. nih.gov Other catalysts like Pearlman's catalyst (Pd(OH)₂/C) are also effective. This deprotection strategy is a cornerstone of synthetic chemistry, allowing for the unmasking of the amine functionality at a later stage in a synthetic sequence.

Hydrodechlorination: The chlorine atom on the benzene (B151609) ring can also be removed via catalytic hydrogenation, a reaction known as hydrodechlorination. This transformation typically requires a palladium catalyst and a hydrogen source. The reaction can sometimes be competitive with N-debenzylation, and the selectivity often depends on the specific catalyst, solvent, and reaction conditions used. nih.gov Complete reduction would yield N-benzyl-2-butanamine.

The table below outlines the primary reduction pathways for the compound.

| Reaction Type | Reagents | Major Products |

| N-Debenzylation | H₂, Pd/C | 2-Butanamine, 3-Chlorotoluene |

| Hydrodechlorination | H₂, Pd/C | N-Benzyl-2-butanamine |

Nucleophilic aromatic substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike nucleophilic substitution at an sp³-hybridized carbon (like in benzyl (B1604629) chloride), NAS on an aryl halide such as the 3-chlorobenzyl group is generally difficult. libretexts.org The carbon-chlorine bond in chlorobenzene (B131634) and its derivatives has partial double-bond character due to resonance, making it stronger and less susceptible to cleavage. doubtnut.com

For NAS to occur, the aromatic ring typically needs to be "activated" by the presence of strong electron-withdrawing groups (such as nitro groups) at the ortho and/or para positions relative to the leaving group. libretexts.org The 3-chloro (meta) position of the benzyl group in this compound is not activated in this way.

However, substitution can be achieved under specific, often harsh, conditions or through transition-metal catalysis.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds. It could potentially be used to replace the chlorine atom with another amine, anilide, or related nitrogen nucleophile.

Ullmann Condensation: This copper-catalyzed reaction can be used to form carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds by coupling an aryl halide with an alcohol, amine, or thiol, respectively. This reaction often requires high temperatures.

Reaction with Strong Nucleophiles: Under very high temperatures and pressures, strong nucleophiles like sodium hydroxide (B78521) or sodium amide can displace the chloride.

These reactions would yield a variety of derivatives where the chlorine atom is replaced by a new functional group, significantly altering the compound's properties.

The table below lists potential, albeit challenging, nucleophilic aromatic substitution reactions.

| Reaction Name | Catalyst/Conditions | Nucleophile (Example) | Product (Example) |

| Buchwald-Hartwig Amination | Palladium catalyst, base | Morpholine | N-(3-(morpholin-4-yl)benzyl)-2-butanamine |

| Ullmann Condensation | Copper catalyst, high temp. | Sodium Methoxide (NaOCH₃) | N-(3-methoxybenzyl)-2-butanamine |

| Cyanation | Palladium or Copper catalyst | Sodium Cyanide (NaCN) | 3-((2-butylamino)methyl)benzonitrile |

This compound serves as a valuable building block for the synthesis of more complex molecules, particularly in the development of new pharmaceutical agents and other biologically active compounds. Its structure can be incorporated into larger scaffolds, or it can be used as a precursor for a key intermediate.

One common synthetic application involves using the secondary amine as a nucleophile. It can react with various electrophiles to form new carbon-nitrogen or nitrogen-heteroatom bonds. For example, acylation with an acid chloride or anhydride (B1165640) would yield the corresponding amide. Reaction with an alkyl halide would produce a tertiary amine.

The compound can also be a precursor in the synthesis of heterocyclic systems. For instance, intramolecular cyclization strategies could be employed if a suitable reactive group is introduced elsewhere in the molecule. The entire this compound framework can be a key component of a pharmacophore, where the specific arrangement of the aromatic ring, the amine, and the sec-butyl group is crucial for biological activity. For example, related N-benzylamine structures are found in a variety of pharmacologically active compounds, and this compound could be used in the synthesis of analogues for structure-activity relationship (SAR) studies. It is a key intermediate for synthesizing derivatives with distinct properties.

An example of a synthetic transformation is the reaction with phosgene (B1210022) or a phosgene equivalent, which would convert the secondary amine into a carbamoyl (B1232498) chloride. This reactive intermediate could then be treated with another amine or alcohol to form urea (B33335) or carbamate (B1207046) derivatives, respectively. These functional groups are prevalent in many drug molecules.

| Reaction Class | Electrophile | Intermediate/Product Class |

| Acylation | Acetyl Chloride | Amide |

| Alkylation | Methyl Iodide | Tertiary Amine |

| Urea Formation | Phosgene, then an amine | Urea |

| Carbamate Formation | Phosgene, then an alcohol | Carbamate |

Structure Activity Relationship Sar Studies

Influence of the Chlorine Substituent Position on Reactivity

The presence and position of a halogen substituent on the benzyl (B1604629) ring are critical determinants of a molecule's biological activity. In N-(3-Chlorobenzyl)-2-butanamine, the chlorine atom is at the meta- (3-) position. This specific placement has a significant impact on the compound's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability, which collectively influence its reactivity and interaction with target proteins.

The chlorine atom is an electron-withdrawing group, which influences the electron density of the aromatic ring. This electronic effect can alter the molecule's ability to participate in non-bonding interactions, such as π-π stacking or cation-π interactions, with amino acid residues in a receptor's binding pocket. The meta-position of the chlorine in this compound affects the electrostatic potential of the benzyl ring, which is a key factor in its binding orientation and affinity. Studies on analogous aromatic compounds have shown that substituents at the meta-position can influence binding affinity and functional activity differently than those at the ortho- or para-positions. For instance, in some series of anesthetic compounds, 2- (ortho) and 3- (meta) substituted compounds were found to be generally more active than their 4- (para) substituted counterparts nih.gov.

Furthermore, the chlorine substituent can block metabolic hydroxylation at the position it occupies, potentially increasing the metabolic stability and duration of action of the compound.

Table 1: Impact of Chlorine Substitution on Molecular Properties

| Property | Influence of 3-Chloro Substituent | Consequence for Reactivity and Binding |

|---|---|---|

| Lipophilicity | Increases overall lipophilicity. | May enhance membrane permeability and access to target sites. |

| Electronic Effect | Electron-withdrawing inductive effect alters the aromatic ring's electron density. | Modifies non-covalent interactions (e.g., π-π, cation-π) with the binding site. |

| Metabolic Stability | Can prevent metabolic oxidation at the C3 position of the ring. | Potentially increases the biological half-life of the compound. |

| Steric Profile | Adds steric bulk at the meta-position. | Influences the conformational preferences and fit within a binding pocket. |

Stereochemical Aspects and Chiral Recognition in Molecular Interactions

Stereochemistry is a fundamental aspect of drug-receptor interactions, as biological targets like receptors and enzymes are themselves chiral. This compound possesses a chiral center at the second carbon (C2) of the butanamine moiety, meaning it can exist as two non-superimposable mirror images, the (R)- and (S)-enantiomers.

The differential interaction of these enantiomers with a chiral receptor is known as chiral recognition. This process is governed by the formation of transient diastereomeric complexes between the ligand and the receptor. For effective chiral recognition to occur, a minimum of a three-point interaction between the chiral molecule and the receptor is generally required mdpi.comresearchgate.net. These interactions can include hydrogen bonds, ionic bonds, van der Waals forces, and hydrophobic interactions.

In the case of this compound, the three key groups around the chiral center are the methyl group, the ethyl group, and the N-(3-chlorobenzyl)amino group. The spatial arrangement of these groups is distinct for the (R)- and (S)-enantiomers. Consequently, one enantiomer will typically exhibit a better geometric and electronic fit with the chiral binding site of a receptor, leading to a more stable diastereomeric complex and higher binding affinity. This often results in one enantiomer being significantly more potent or having a different pharmacological profile than the other.

Studies on the chiral recognition of 2-aminobutane, the core chiral component of this molecule, have demonstrated that its enantiomers can be selectively bound by chiral host molecules through supramolecular forces mdpi.com. This principle extends to more complex derivatives like this compound, where the stereoisomers are expected to have different binding affinities and efficacies at their biological targets. The synthesis of specific enantiomers of related chiral amines is a common strategy in medicinal chemistry to optimize therapeutic effects acs.org.

Table 2: Enantiomers and Receptor Interaction

| Feature | (R)-N-(3-Chlorobenzyl)-2-butanamine | (S)-N-(3-Chlorobenzyl)-2-butanamine |

|---|---|---|

| Spatial Arrangement | Unique 3D orientation of substituents at the chiral center. | Mirror-image 3D orientation of substituents. |

| Receptor Interaction | Forms a specific diastereomeric complex with a chiral receptor. | Forms a different diastereomeric complex with lower or higher stability. |

| Binding Affinity | Expected to have a different binding free energy (and thus affinity) compared to the (S)-enantiomer. | Expected to have a different binding free energy (and thus affinity) compared to the (R)-enantiomer. |

| Biological Activity | Potentially higher or lower potency and/or different pharmacological effects. | Potentially higher or lower potency and/or different pharmacological effects. |

Conformational Analysis and its Impact on Binding Profiles

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. This compound is a flexible molecule with several rotatable single bonds: the C-C bonds within the butyl chain, the C-N bond of the amine, and the bond connecting the benzyl group to the nitrogen.

This flexibility allows the molecule to adopt a multitude of conformations in solution. However, when interacting with a receptor, the molecule must adopt a specific low-energy conformation, often referred to as the "bioactive conformation," that is complementary to the topography of the receptor's binding site nih.govnih.gov. The energy required to adopt this conformation and the stability of the resulting ligand-receptor complex are key determinants of binding affinity.

The conformational landscape of this compound is influenced by its structural features.

The Butyl Chain: Rotation around the C-C bonds of the butyl group affects the relative positions of the methyl and ethyl substituents.

The N-Benzyl Group: Rotation around the C-N and benzyl-CH2 bonds determines the orientation of the 3-chlorophenyl ring relative to the alkyl chain.

Comparison of Structural Features with Analogous Amine Compounds

The SAR of this compound can be further understood by comparing its structural features with those of analogous amine compounds, such as N-benzyl phenethylamines and N-benzyl tryptamines.

This compound is a secondary N-benzyl alkylamine. The key features for comparison are the nature of the amine (primary, secondary), the group attached to the nitrogen (e.g., hydrogen, benzyl, other alkyls), and the carbon skeleton (alkyl, phenethyl, tryptamine).

Comparison with Primary Amines: Compared to its primary amine analog (2-butanamine), the addition of the N-(3-chlorobenzyl) group dramatically increases molecular size and lipophilicity. This N-benzyl moiety provides opportunities for additional binding interactions, such as hydrophobic and aromatic interactions (e.g., π-π stacking), which are not possible with a simple primary amine. Studies on other classes of compounds, like phenethylamines, show that N-benzyl substitution can significantly increase affinity for certain receptors, such as serotonin (B10506) 5-HT2A receptors nih.gov.

Comparison with N-Benzyl Phenethylamines and Tryptamines: N-benzyl phenethylamines and tryptamines are well-studied classes of compounds. Like this compound, their activity is heavily modulated by substituents on the benzyl ring nih.govresearchgate.net. However, the phenethylamine (B48288) and tryptamine (B22526) skeletons contain an additional aromatic ring system, which provides further sites for interaction with receptors. This compound lacks this second aromatic core, making its interactions more dependent on the N-(3-chlorobenzyl) group and the alkyl chain. The simple, chiral alkyl chain of this compound provides a different steric and hydrophobic profile compared to the more rigid and planar aromatic systems in phenethylamines and tryptamines.

The secondary amine in this compound is a crucial functional group, capable of acting as both a hydrogen bond donor (N-H) and acceptor drugdesign.org. In many receptor interactions, the protonated form of the amine forms a key ionic bond with an acidic amino acid residue (e.g., aspartate) in the binding site.

Table 3: Comparison of Structural Features of Amine Analogs

| Compound Class | Amine Type | Key Structural Features | Potential Impact on SAR |

|---|---|---|---|

| This compound | Secondary | N-(3-chlorobenzyl) group; Chiral C4 alkyl chain. | Activity driven by benzyl group interactions and stereospecific alkyl chain fit. |

| N-Benzyl Phenethylamines | Secondary | N-benzyl group; Phenethyl backbone (aromatic ring + ethyl chain). | Additional π-system from the phenethyl ring allows for more extensive aromatic interactions. |

| N-Benzyl Tryptamines | Secondary | N-benzyl group; Tryptamine backbone (indole ring system). | Indole ring offers unique hydrogen bonding and aromatic interaction possibilities. |

| 2-Butanamine | Primary | Chiral C4 alkyl chain. | Lacks the bulky, lipophilic N-benzyl group, resulting in a significantly different pharmacological profile. |

Molecular Mechanisms and Pharmacological Target Research in Vitro Studies

Investigation of Enzyme Interactions

The potential for N-(3-Chlorobenzyl)-2-butanamine to interact with and modulate the activity of various enzymes would typically be a primary focus of in vitro pharmacological studies.

Enzyme inhibition assays are fundamental in determining whether a compound can decrease the rate of an enzyme-catalyzed reaction. For a compound like this compound, a panel of enzymes would be selected based on structural similarities to known enzyme inhibitors. For instance, related structures are known to interact with monoamine oxidases (MAO-A and MAO-B). In a typical assay, the enzyme, a substrate, and varying concentrations of the test compound are incubated together. The formation of product or depletion of substrate is measured over time, often using spectrophotometric or fluorometric methods. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%, would be determined.

Table 1: Hypothetical Enzyme Inhibition Data for this compound (Note: The following data is for illustrative purposes only and is not based on experimental results.)

| Enzyme Target | IC50 (µM) |

| MAO-A | Not Available |

| MAO-B | Not Available |

To understand the mechanism by which a compound inhibits an enzyme, kinetic studies are performed. These experiments involve measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations. By analyzing the data using models such as Lineweaver-Burk or Michaelis-Menten plots, the type of inhibition (e.g., competitive, non-competitive, uncompetitive) can be determined. This provides insight into whether the compound binds to the active site of the enzyme or an allosteric site. The inhibition constant (Ki) can also be calculated, which represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's potency.

Receptor Modulation and Binding Affinity Studies

Investigating the interaction of this compound with various receptors is crucial for understanding its potential pharmacological effects, particularly on the central nervous system.

Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radioligand from the receptor is measured. The data is used to calculate the inhibitory constant (Ki), which reflects the affinity of the compound for the receptor. A lower Ki value indicates a higher binding affinity. A broad panel of receptors, such as serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862) transporters (SERT, DAT, NET), would typically be screened.

Table 2: Hypothetical Receptor Binding Affinity Data for this compound (Note: The following data is for illustrative purposes only and is not based on experimental results.)

| Receptor Target | Binding Affinity (Ki, nM) |

| Serotonin Transporter (SERT) | Not Available |

| Dopamine Transporter (DAT) | Not Available |

| Norepinephrine Transporter (NET) | Not Available |

Further studies can elucidate the specific binding site of a compound on a receptor. Techniques such as site-directed mutagenesis can be employed, where specific amino acid residues in the receptor's binding pocket are altered. The binding affinity of the compound to these mutated receptors is then compared to its affinity for the wild-type receptor. A significant change in affinity would suggest that the mutated residue is important for the compound's interaction with the receptor. Computational modeling and docking studies can also be used to predict the binding pose of the compound within the receptor's active site.

Cell-Based Assays for Biological Activity Evaluation

To assess the functional consequences of enzyme or receptor interaction in a more biologically relevant context, cell-based assays are utilized. These assays measure the effect of the compound on cellular processes, without evaluating its clinical or therapeutic efficacy. For example, if a compound is found to bind to a specific transporter, a cell-based uptake or release assay can determine if it acts as an inhibitor or a substrate. In such an assay, cells expressing the transporter of interest are exposed to the compound, and the transport of a labeled substrate is measured. This can reveal whether the compound blocks the normal function of the transporter or is transported itself.

Metabolism and Biotransformation Pathways in Vitro

Identification of Phase I Metabolic Transformations

No published data is available describing the N-demethylation of N-(3-Chlorobenzyl)-2-butanamine. The compound does not possess an N-methyl group; potential N-dealkylation would involve the removal of the 3-chlorobenzyl group (N-debenzylation) or the 2-butyl group. The mechanisms and occurrence of these pathways for this specific compound have not been studied.

There is no available research identifying specific hydroxylation reactions for this compound. Potential sites for hydroxylation could include the aromatic ring of the 3-chlorobenzyl moiety or the butyl chain, but this has not been experimentally confirmed.

Characterization of Metabolite Profiles

No studies have been published that characterize the in vitro metabolite profile of this compound. Therefore, a data table of its metabolites cannot be generated.

Role of Cytochrome P450 Enzymes and Other Biotransforming Enzymes

The specific Cytochrome P450 isozymes or other enzymes involved in the biotransformation of this compound have not been identified in the scientific literature.

Prodrug Design and Bioprecursor Strategies

Rationale for Prodrug Development for Amine Functionalities

The amine functional group is a common feature in many pharmacologically active compounds. However, its basic nature can present significant challenges for drug development. nih.gov For a secondary amine like N-(3-Chlorobenzyl)-2-butanamine, several factors may necessitate a prodrug approach.

Chemical Modifications for Improved Biotransformation

For a secondary amine such as this compound, several chemical modification strategies can be employed to create prodrugs. The choice of the promoiety is critical and depends on the specific objective, such as improving solubility or permeability.

In vitro Evaluation of Prodrug Activation and Drug Release Kinetics

Before a prodrug can be considered for further development, its activation must be thoroughly characterized in vitro. These studies are essential to confirm that the prodrug converts to the active parent compound at an appropriate rate and under relevant biological conditions.

The typical evaluation process involves incubating the prodrug in various biological media and monitoring the formation of the parent drug over time. Key experimental setups include:

The rate of drug release is quantified, often using techniques like High-Performance Liquid Chromatography (HPLC), to determine the prodrug's half-life of conversion. nih.gov

Table 1: Hypothetical In Vitro Release Kinetics of a Prodrug of this compound

This interactive table presents hypothetical data on the conversion half-life (t½) of a potential N-acyloxyalkyl prodrug of this compound in different biological media. Such data helps determine the primary site of activation and the suitability of the prodrug design.

| Medium | pH | Temperature (°C) | Half-life (t½) of Prodrug Conversion (minutes) | Primary Activating Enzymes |

|---|---|---|---|---|

| pH 7.4 Buffer | 7.4 | 37 | > 1200 | (Chemical Hydrolysis) |

| Human Plasma | 7.4 | 37 | 45 | Esterases |

| Rat Liver Homogenate | 7.4 | 37 | 15 | Esterases, Other Hydrolases |

| Caco-2 Cell Homogenate | 7.4 | 37 | 60 | Esterases, Peptidases |

This table is for illustrative purposes only and is based on general principles of prodrug evaluation.

The results in the hypothetical table suggest that the prodrug is stable chemically but is rapidly converted to the parent drug in the presence of enzymes found in plasma and liver, with esterases being the likely primary activators.

Metabolic Conversion of Prodrug Forms to Parent Compounds

The metabolic conversion of a prodrug to its active parent is the final, crucial step in its mechanism of action. This biotransformation is typically mediated by enzymes. nih.gov

For prodrugs of a secondary amine like this compound, the specific enzymes involved depend on the chemical linkage used:

The efficiency and location of this metabolic conversion are critical. Ideally, the conversion should be rapid and quantitative, maximizing the bioavailability of the active drug while minimizing the systemic exposure to the inactive prodrug. tandfonline.comaacrjournals.org

Stereochemical Considerations and Enantiomeric Purity

Chirality of the 2-Butanamine Moiety

The structural basis for the chirality of N-(3-Chlorobenzyl)-2-butanamine lies within its 2-butanamine component. The second carbon atom in the butane (B89635) chain (C2) is bonded to four distinct substituents, which is the definition of a chiral center or stereocenter. wikipedia.org

These four different groups are:

A hydrogen atom (-H)

A methyl group (-CH₃)

An ethyl group (-CH₂CH₃)

An amino group (-NH-), which in the final compound is substituted with a 3-chlorobenzyl group.

Due to this tetrahedral carbon with four unique attachments, 2-butanamine itself is a chiral molecule and can exist as two enantiomers: (S)-2-butanamine and (R)-2-butanamine. wikipedia.orgchegg.com Consequently, this compound, which incorporates this structure, also exhibits enantiomerism. The molecule as a whole is asymmetric and cannot be superimposed on its mirror image. wikipedia.orgquora.com

The C2 atom is the stereocenter, bonded to four different groups, rendering the molecule chiral.

Methods for Enantioselective Synthesis

Producing a single, pure enantiomer of this compound requires methods of asymmetric or enantioselective synthesis. These strategies aim to create the desired stereoisomer in excess over the other. A prominent approach involves the use of chiral auxiliaries, which are themselves enantiomerically pure compounds that direct the stereochemical outcome of a reaction.

One widely applied method for the asymmetric synthesis of chiral amines is the use of tert-butanesulfinamide as a chiral reagent. yale.edu The synthesis of an N-substituted amine like this compound could be approached via the reaction of a chiral N-tert-butanesulfinyl imine with an appropriate organometallic reagent. For instance, the condensation of (R)- or (S)-tert-butanesulfinamide with 2-butanone (B6335102) would yield a chiral sulfinylimine. Subsequent nucleophilic addition of a 3-chlorobenzyl Grignard or organolithium reagent, followed by the removal of the sulfinyl group under acidic conditions, would produce the desired amine with a high degree of stereoselectivity. nih.gov

Table 1: Key Steps in a Potential Enantioselective Synthesis

| Step | Reactants | Intermediate/Product | Purpose |

|---|---|---|---|

| 1 | 2-Butanone, (R)-tert-Butanesulfinamide | Chiral N-tert-Butanesulfinyl ketimine | Establishes a chiral template. |

| 2 | Chiral ketimine, 3-Chlorobenzylmagnesium bromide | Diastereomeric sulfinamide adduct | Stereoselective formation of the new C-N bond. |

Chiral Resolution Techniques for Enantiomer Separation

When an enantioselective synthesis is not employed, this compound is typically produced as a racemic mixture (a 50:50 mixture of both enantiomers). Separating these enantiomers is essential for studying the properties of each isomer individually. This separation process is known as chiral resolution.

Several techniques are available for the resolution of racemic secondary amines:

Classical Resolution via Diastereomeric Salt Formation: This is a traditional method that involves reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent), such as tartaric acid or mandelic acid. researchgate.net This reaction forms a pair of diastereomeric salts. Diastereomers have different physical properties (e.g., solubility), which allows them to be separated by methods like fractional crystallization. After separation, the pure enantiomer of the amine can be recovered by treating the diastereomeric salt with a base.

Kinetic Resolution: This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. ethz.ch Enzymes, such as lipases or monoamine oxidases, are highly effective chiral catalysts for these resolutions. researchgate.netmdpi.com For example, an enzyme might selectively acylate one enantiomer of the amine at a much faster rate than the other, leaving the unreacted enantiomer in high enantiomeric excess. The acylated and unacylated amines can then be separated. Chemical catalysts, including those based on chiral hydroxamic acids, can also achieve effective kinetic resolution of secondary amines. acs.org

Chiral Chromatography: This is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) within a chromatography column. The two enantiomers of the racemic mixture interact differently with the CSP, causing them to travel through the column at different rates and thus be separated. This method is considered a state-of-the-art approach for obtaining enantiopure amines. acs.org

Table 2: Comparison of Chiral Resolution Techniques

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Diastereomeric Salt Formation | Different solubility of diastereomeric salts. | Scalable, well-established. | Can be labor-intensive; finding a suitable resolving agent can be trial-and-error. |

| Kinetic Resolution | Different reaction rates of enantiomers with a chiral catalyst/reagent. | High selectivity possible; can use biocatalysts. | Maximum theoretical yield for one enantiomer is 50%. |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | High purity achievable; applicable to a wide range of compounds. | Can be expensive, especially for large-scale separations. |

Impact of Stereoisomerism on Molecular Interactions and Selectivity

The two enantiomers of a chiral molecule, such as this compound, have identical physical properties like melting point, boiling point, and density. tru.ca However, they differ in their interaction with plane-polarized light (optical activity) and, more importantly, in their interactions with other chiral molecules. wikipedia.org

Biological systems are inherently chiral, composed of enantiomerically pure building blocks like L-amino acids and D-sugars. Therefore, biological targets such as enzymes and receptors are chiral environments. The interaction between a chiral molecule and a biological receptor is often stereospecific, meaning one enantiomer may bind much more effectively than the other, akin to a right hand fitting into a right-handed glove. nih.gov

This stereoselectivity has profound pharmacological implications:

Differential Activity: One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, completely inactive, or even contribute to undesirable or toxic effects. nih.gov

Receptor Selectivity: The three-dimensional arrangement of functional groups in each enantiomer will lead to different binding affinities and selectivities for specific receptor subtypes. The precise fit of the (R)- or (S)-enantiomer within a chiral binding pocket determines the strength and nature of the molecular interaction. libretexts.org

Therefore, understanding the stereochemistry of this compound is not merely an academic exercise. The separation and study of its individual enantiomers are crucial for elucidating its mechanism of action and for the development of compounds with improved selectivity and efficacy in any potential application.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior of N-(3-Chlorobenzyl)-2-butanamine at the molecular level. These methods provide detailed information about the molecule's geometry, stability, and reactive sites.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. mdpi.comnih.gov This process involves calculating the molecule's total electronic energy for various atomic arrangements and identifying the structure with the minimum energy. arxiv.org For this compound, a common approach would involve using a functional, such as B3LYP, combined with a basis set like 6-31G(d), to achieve a balance between accuracy and computational cost. mdpi.com The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties. While specific calculated values for this compound are not available in the reviewed literature, the table below illustrates the typical parameters obtained from such a calculation.

Table 1: Representative Geometric Parameters from DFT Optimization (Note: The following values are illustrative for the types of data generated and are not actual calculated values for this compound.)

| Parameter | Description | Typical Value Range |

|---|---|---|

| C-N Bond Length | The distance between a carbon atom and the nitrogen atom. | 1.45 - 1.49 Å |

| C-Cl Bond Length | The distance between the aromatic carbon and the chlorine atom. | 1.73 - 1.75 Å |

| C-N-C Bond Angle | The angle formed by the carbon, nitrogen, and adjacent carbon atoms. | 109° - 112° |

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnih.govnih.gov The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. nih.gov

The energy of the HOMO is related to the molecule's ionization potential and its capacity to donate electrons, while the LUMO's energy corresponds to the electron affinity and the ability to accept electrons. dergipark.org.tr The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A smaller gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized around the electron-rich regions, such as the nitrogen atom and the aromatic ring, while the LUMO would likely be distributed across the molecule.

Table 2: Key Parameters from Frontier Molecular Orbital (FMO) Analysis (Note: Specific calculated values for this compound are not available in the surveyed literature.)

| Parameter | Symbol | Description |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the outermost electron-containing orbital; relates to electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the first vacant orbital; relates to electron-accepting ability. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. walisongo.ac.id It is invaluable for predicting how a molecule will interact with other charged species, identifying sites for electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to attack by electrophiles. Conversely, areas of positive electrostatic potential (colored blue) are electron-poor and are prone to attack by nucleophiles. walisongo.ac.id

For this compound, an MEP map would likely show a region of high negative potential around the nitrogen atom due to its lone pair of electrons, making it a primary site for protonation and hydrogen bonding. The chlorine atom would also contribute to a region of negative potential. Positive potential would be expected around the hydrogen atom attached to the nitrogen, indicating its acidic character.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can explore the conformational landscape of this compound, revealing its flexibility and the various shapes it can adopt. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a biological target, such as an enzyme or receptor. The development of a molecular force field, sometimes facilitated by tools like the Automated Topology Builder (ATB), is a prerequisite for such simulations.

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions. Using methods like DFT, researchers can map out the entire energy profile of a potential reaction involving this compound. nih.gov This includes identifying the structures of reactants, products, intermediates, and, most importantly, the transition states. By calculating the activation energies (the energy barrier that must be overcome for a reaction to occur), these studies can predict the feasibility and rate of various chemical transformations, such as metabolic pathways or synthetic reactions. nih.gov

In Silico Prediction of Molecular Interactions and Binding Affinities

In silico techniques, particularly molecular docking, are used to predict how a molecule like this compound might interact with a biological macromolecule. mdpi.comscispace.com In a docking simulation, the molecule is placed into the binding site of a target protein, and computational algorithms sample numerous possible orientations and conformations to find the most favorable binding mode. The strength of this interaction is then estimated by a scoring function, which calculates a binding affinity or binding energy. These predictions are vital in the early stages of drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. mdpi.comnih.gov

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of chiral amines like N-(3-Chlorobenzyl)-2-butanamine is a cornerstone of pharmaceutical and fine chemical production, with approximately 40-45% of small molecule drugs containing a chiral amine fragment. nih.govacs.org Traditional chemical syntheses often rely on multi-step processes that are inefficient, generate significant waste, and require harsh conditions and unsustainable metal catalysts. openaccessgovernment.org The future of synthesizing this compound and its analogs lies in the adoption of greener, more sustainable methodologies.

Key emerging strategies include:

Biocatalysis: The use of enzymes offers a highly selective and efficient alternative to traditional chemical methods. nih.gov Engineered enzymes such as ω-transaminases, amine dehydrogenases (AmDHs), and oxidases can facilitate the asymmetric synthesis of chiral amines from ketones or even alcohols, operating under mild conditions and generating enantiomerically pure products with high yields (>99%). nih.govhims-biocat.eu This approach significantly reduces environmental impact by minimizing waste, a critical factor measured by the E factor (waste generated per kg of product). nih.gov The direct conversion of renewable bio-based alcohols into chiral amines is a particularly promising objective. openaccessgovernment.org

Asymmetric Hydrogenation (AH): Recognized as a powerful and "green" strategy, AH provides excellent atom economy with minimal byproducts. nih.govacs.org The development of novel chiral ligands and transition-metal complexes allows for the fine-tuning of catalysts to achieve high efficiency and enantioselectivity in the reduction of imine precursors to chiral amines. nih.govacs.org

Flow Chemistry: Industrial-scale production can be optimized through continuous flow processes, which offer better control over reaction parameters, improved safety, and higher throughput compared to batch processing.

These innovative synthetic routes are crucial for the efficient and environmentally responsible production of this compound, enabling further research and development.

Advanced SAR and Rational Design for Enhanced Selectivity

This compound belongs to a class of compounds that may interact with monoamine transporters (MATs), including those for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). frontiersin.orgpharmgkb.org The high structural similarity among these transporters presents a significant challenge in designing ligands with high selectivity for a single target. nih.govmdpi.com Future research will increasingly rely on advanced structure-activity relationship (SAR) studies and rational design to overcome this hurdle.

Emerging research avenues in this area include:

Exploiting Chirality: The stereochemistry of a molecule is a critical determinant of its biological activity. Introducing additional chiral centers can increase molecular complexity, leading to more potent and selective interactions with specific transporter isoforms. nih.govmdpi.com Systematically synthesizing and evaluating all possible stereoisomers of this compound and its analogs will provide a deeper understanding of how defined 3D structures influence target binding and selectivity. nih.govmdpi.com

Computational and Pharmacophore Modeling: In the absence of high-resolution crystal structures for all human MATs, computational techniques are indispensable. frontiersin.orgnih.gov Virtual screening of compound libraries against homology models of transporters can identify novel scaffolds. frontiersin.org Furthermore, generating large libraries of compounds with defined configurations provides crucial data for computational chemists to refine models and rationally design the next generation of selective inhibitors. nih.govmdpi.com

Substituent Effect Analysis: The chloro-substituent on the benzyl (B1604629) ring and the alkyl chain of the butanamine moiety are key features for modification. Systematic variation of these substituents can modulate the compound's electronic and steric properties, influencing its binding affinity and functional activity at target receptors. nih.gov SAR studies on phenethylamine (B48288) derivatives have shown that aromatic substitutions and the length of alkyl groups significantly impact their inhibitory effects on dopamine reuptake. nih.gov

These approaches will be instrumental in fine-tuning the structure of this compound to create derivatives with enhanced selectivity, potentially leading to agents with more precise therapeutic actions.

Integration of Multidisciplinary Approaches in Compound Characterization

The comprehensive characterization of a potential therapeutic agent requires a multifaceted approach that integrates knowledge and techniques from diverse scientific disciplines. bookpi.org Moving beyond simple binding assays, future research on this compound will benefit from a holistic characterization strategy to understand its complete pharmacological profile.

This integrated approach involves:

Advanced Spectroscopy: Techniques like Raman and infrared spectroscopy can be used to characterize the compound's structure and probe its interactions with biological macromolecules such as proteins and DNA at a molecular level. asianjournalofphysics.com

In Vitro Functional Assays: A battery of cell-based assays is essential to determine the compound's mechanism of action. drugdiscoverytrends.com This includes not only uptake inhibition assays for DAT, NET, and SERT but also functional assays to assess downstream signaling effects and potential allosteric modulation. frontiersin.org

Computational Biology and Bioinformatics: These tools are critical for predicting drug-target interactions, understanding binding modes, and identifying potential off-target effects. bookpi.orgresearchgate.net

Early-Stage Toxicology and Pathology: Integrating toxicology and pathology assessments early in the discovery pipeline helps to identify potential liabilities and de-risk candidates long before they reach later development stages. drugdiscoverytrends.com This includes using cell-based assays, biomarker analysis, and gene expression profiling to predict potential adverse effects. drugdiscoverytrends.com

By combining these disciplines, researchers can build a comprehensive profile of this compound, facilitating a more complete understanding of its action, safety, and therapeutic potential. bookpi.org

Exploration of Analogues with Tunable Biological Activity Profiles

The core structure of this compound serves as a versatile scaffold for the creation of new analogs with a wide range of biological activities. acs.org The selective C-H functionalization of phenethylamine scaffolds, for example, offers an atom-economical way to rapidly build structurally diverse analogs with potentially tunable biological properties. acs.org The goal is to systematically modify the parent compound to fine-tune its activity, creating a portfolio of molecules with varied profiles.

Key strategies for exploration include:

Scaffold Modification: Systematic modifications to the phenethylamine core, such as altering the substitution pattern on the aromatic ring or changing the nature of the amine substituent, can lead to compounds with different activities. researchgate.netresearchgate.net For instance, studies on phenethylamine derivatives show that modifications can yield compounds with anticancer or antioxidant properties. researchgate.net

Bioisosteric Replacement: Replacing key functional groups with bioisosteres can alter the compound's physicochemical properties (like solubility and metabolic stability) while retaining or modifying its biological activity.

Developing "Triple Uptake Inhibitors": While selectivity is often a primary goal, there is also therapeutic interest in compounds that inhibit the reuptake of all three major neurotransmitters (serotonin, norepinephrine, and dopamine). pharmgkb.org By modulating the structure of this compound, it may be possible to develop analogs with a "triple uptake inhibitor" profile, which could offer broader efficacy in certain neurological disorders. pharmgkb.org

SAR for Diverse Targets: The exploration of analogs should not be limited to monoamine transporters. Screening new derivatives against a wider range of biological targets, such as nicotinic acetylcholine (B1216132) receptors or various enzymes, could uncover entirely new therapeutic applications. nih.gov

This systematic exploration will expand the chemical space around this compound, potentially leading to the discovery of novel compounds with tailored biological activities for a variety of therapeutic indications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.